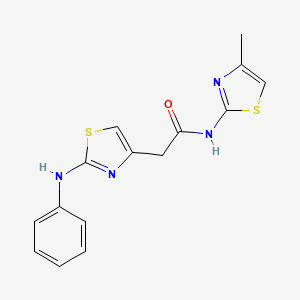
N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide, also known as MTA, is a chemical compound that has been studied for its potential applications in scientific research. MTA is a thiazole-based compound that has been shown to have a variety of biochemical and physiological effects. In
科学的研究の応用
Anticancer Applications
Research on derivatives of thiazole compounds, including those similar to N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide, highlights their significant potential as anticancer agents. Studies have shown that certain thiazole derivatives exhibit selective cytotoxicity against cancer cell lines, such as human lung adenocarcinoma cells, while displaying minimal toxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer treatments with fewer side effects. The apoptosis-inducing capability of these compounds, although not as potent as standard treatments like cisplatin, further underscores their potential in cancer therapy (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antibacterial and Antifungal Activities
Thiazole derivatives have also been investigated for their antibacterial and antifungal properties. Research has demonstrated that certain compounds within this class are effective against a range of bacterial and fungal pathogens. These findings are pivotal for developing new antimicrobial agents in response to the growing challenge of antibiotic resistance. The structural diversity of thiazole compounds allows for the targeting of various microbial species, offering a broad spectrum of potential applications in treating infectious diseases (Lu, Zhou, Wang, & Jin, 2020; Baviskar, Khadabadi, & Deore, 2013).
Antioxidant Activities
The search for effective antioxidant agents is crucial in addressing oxidative stress-related diseases. Thiazole compounds, including this compound derivatives, have been shown to exhibit antioxidant properties. Through both theoretical calculations and experimental verifications, such as molecular docking studies, these compounds have demonstrated potential in scavenging free radicals, thereby mitigating oxidative stress. This research direction holds promise for developing therapeutic agents against a wide range of diseases, including neurodegenerative disorders and cancer (Hossan, 2020).
特性
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-10-8-21-14(16-10)19-13(20)7-12-9-22-15(18-12)17-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3,(H,17,18)(H,16,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGASJBOBULZCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

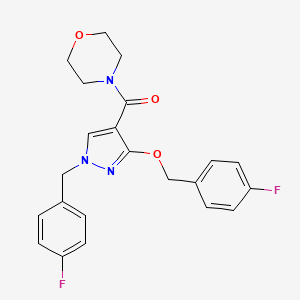
![(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2389180.png)
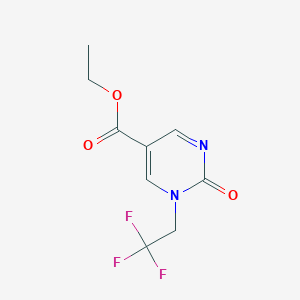

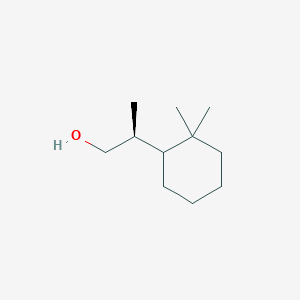

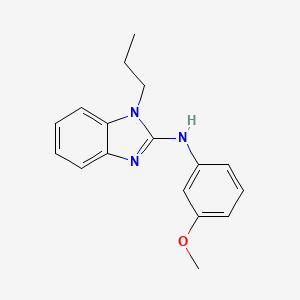
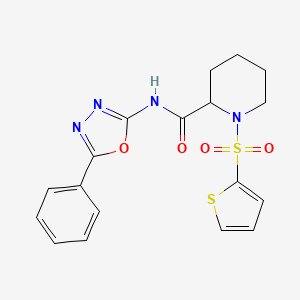
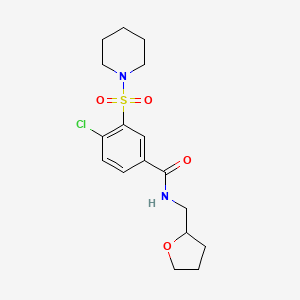
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B2389195.png)
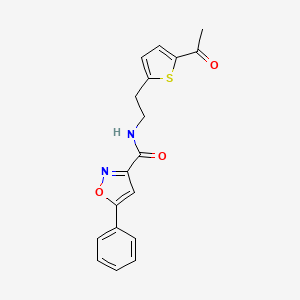
![N-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2389198.png)
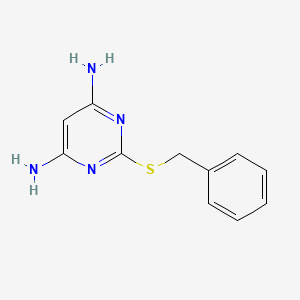
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide](/img/structure/B2389200.png)